[1-(1H-pyrazol-1-yl)cyclopropyl]methanol
Description
[1-(1H-Pyrazol-1-yl)cyclopropyl]methanol is a cyclopropane-containing heterocyclic compound featuring a pyrazole ring linked to a hydroxymethyl-substituted cyclopropane moiety. The cyclopropane ring introduces significant steric strain, which may influence its conformational flexibility and intermolecular interactions. This compound is structurally distinct due to the combination of a strained cyclopropane ring and the pyrazole heterocycle, making it a candidate for applications in medicinal chemistry, particularly in targeting receptors where rigid, three-dimensional scaffolds are advantageous .
Properties
CAS No. |
2671756-13-9 |
|---|---|
Molecular Formula |
C7H10N2O |
Molecular Weight |
138.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(1H-pyrazol-1-yl)cyclopropyl]methanol typically involves the cyclopropanation of a suitable pyrazole derivative followed by the introduction of the methanol group. One common method involves the reaction of a pyrazole derivative with a cyclopropyl halide under basic conditions to form the cyclopropyl-pyrazole intermediate. This intermediate is then treated with a methanol source, such as methanol or a methanol derivative, under acidic or basic conditions to yield the final product .
Industrial Production Methods: Industrial production of [1-(1H-pyrazol-1-yl)cyclopropyl]methanol may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1-(1H-pyrazol-1-yl)cyclopropyl]methanol can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form various alcohol derivatives. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.
Substitution: The methanol group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, sulfonates, and other nucleophiles.
Major Products:
Oxidation: Aldehydes, ketones.
Reduction: Various alcohol derivatives.
Substitution: Substituted pyrazole derivatives.
Scientific Research Applications
Chemistry: In chemistry, [1-(1H-pyrazol-1-yl)cyclopropyl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit various biological activities, including antimicrobial, antifungal, and anti-inflammatory properties .
Medicine: In medicine, [1-(1H-pyrazol-1-yl)cyclopropyl]methanol is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials .
Mechanism of Action
The mechanism of action of [1-(1H-pyrazol-1-yl)cyclopropyl]methanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table highlights key structural differences and similarities between [1-(1H-pyrazol-1-yl)cyclopropyl]methanol and related compounds:
Physicochemical Properties
- Polarity and Solubility: The hydroxymethyl group in [1-(1H-pyrazol-1-yl)cyclopropyl]methanol increases its polarity compared to non-hydroxylated analogs like [1-(1H-pyrazol-1-yl)cyclopropyl]methanamine . However, it is less lipophilic than (1-Isopropyl-1H-pyrazol-4-yl)methanol, which bears a bulky isopropyl group .
Crystallographic and Structural Studies
Crystallographic data for cyclopropane-containing analogs are often resolved using programs like SHELXL . For example, the strained cyclopropane ring in [1-(1H-pyrazol-1-yl)cyclopropyl]methanol likely results in anisotropic displacement parameters distinguishable via SHELX refinement, contrasting with less-strained cyclobutane derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
